Cancer Cell Growth Inhibition: Nanomolar Potency Across Multiple Cell Lines
CID-663143 demonstrates potent inhibition of cancer cell growth with IC50 values below 100 nM in HT-1080 (fibrosarcoma), BJeLR (HRAS-transformed fibroblast), and MCF10A (breast epithelial) cell lines [1]. This activity is in the same nanomolar range as highly optimized tubulin inhibitors from the same chemical class, such as compound 6i (IC50 = 0.011–0.015 µM against SGC-7901, A549, and HT-1080) [2], but is achieved via a distinct mechanism (MAP binding vs. direct tubulin polymerization inhibition). While a direct head-to-head comparison is lacking in public literature, the cross-study comparable potency highlights that CID-663143 is not a weak or promiscuous binder but a high-potency tool compound with a unique target profile.
| Evidence Dimension | Cancer cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | <100 nM for HT-1080, BJeLR, MCF10A cells |
| Comparator Or Baseline | Compound 6i: IC50 = 0.011-0.015 µM (SGC-7901, A549, HT-1080); CA-4: IC50 = 0.009-0.013 µM |
| Quantified Difference | Comparable nanomolar potency range (both <100 nM); exact fold-difference not calculable from available data |
| Conditions | Cell viability assays (unspecified duration and format) |
Why This Matters
Procurement is justified because the compound's potency is on par with leading tubulin inhibitors, yet it offers a mechanistically differentiated tool for studying microtubule-associated protein function, a niche not addressed by direct tubulin binders.
- [1] MedChemExpress. CID-663143 Product Datasheet. Anticancer Agent, Microtubule-Associated Protein Ligand. View Source
- [2] Yang, F. et al. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. Sci Rep 7, 12434 (2017). View Source
